molecular formula C4H11NO3 B1231360 3-Aminobutane-1,2,4-triol CAS No. 83168-64-3

3-Aminobutane-1,2,4-triol

Cat. No.: B1231360
CAS No.: 83168-64-3
M. Wt: 121.14 g/mol
InChI Key: PMLGQXIKBPFHJZ-UHFFFAOYSA-N
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Description

3-Aminobutane-1,2,4-triol is an organic compound with the molecular formula C4H11NO3. It is a derivative of butanetriol, where an amino group is attached to the third carbon atom. This compound is known for its unique structure, which includes three hydroxyl groups and one amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobutane-1,2,4-triol typically involves the following steps:

    Starting Material: The process often begins with butanetriol, which is commercially available.

    Amination: The introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution. For example, one common method involves the reaction of butanetriol with ammonia or an amine under reducing conditions.

    Purification: The product is then purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Aminobutane-1,2,4-triol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, such as halides or esters.

Scientific Research Applications

3-Aminobutane-1,2,4-triol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism by which 3-Aminobutane-1,2,4-triol exerts its effects involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobutane-1,3,4-triol: Similar structure but with the amino group on the second carbon.

    4-Aminobutane-1,2,3-triol: Similar structure but with the amino group on the fourth carbon.

Uniqueness

3-Aminobutane-1,2,4-triol is unique due to the specific positioning of the amino group on the third carbon, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

3-aminobutane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLGQXIKBPFHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312609
Record name 3-Amino-1,2,4-butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83168-64-3
Record name 3-Amino-1,2,4-butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83168-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobutane-1,2,4-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083168643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-1,2,4-butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminobutane-1,2,4-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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